(R)-(+)-Felodipine

描述

Synthesis Analysis

The synthesis of (R)-(+)-Felodipine involves chromatographic separation of diastereomeric esters, utilizing (R)-1-(p-toluenesulfonyl)-3-trityloxypropan-2-ol as a chiral auxiliary. This method facilitates the production of pure enantiomers of Felodipine. Absolute configurations have been deduced through X-ray crystallography (Lamm, Simonsson, & Sundell, 1989). Another approach for synthesizing (S)-Felodipine starts from (R)-glycidol, indicating the versatility in synthetic methodologies for Felodipine enantiomers (Kwon, Shin, & Lee, 2011).

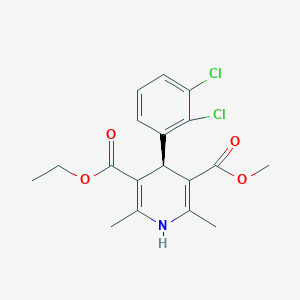

Molecular Structure Analysis

The molecular structure of Felodipine has been elucidated through X-ray crystallographic methods, revealing that the dihydropyridine ring in Felodipine is among the flattest found in similar structures, which correlates with its potency as a smooth muscle relaxant (Fossheim, 1986).

Chemical Reactions and Properties

Felodipine's predominant metabolic pathway involves oxidation of the dihydropyridine ring to form a pharmacologically inactive pyridine metabolite, primarily catalyzed by cytochrome P-450. This process exhibits enantioselectivity in liver microsomes from rats, dogs, and humans, with slight differences in the metabolism rates between the (R)- and (S)-enantiomers (Eriksson, Lundahl, Bäärnhielm, & Regårdh, 1991).

Physical Properties Analysis

Investigations into the physicochemical properties of glassy Felodipine have shown distinct differences in dissolution rates, with the glassy form offering potential benefits in terms of solubility and bioavailability. The transition from crystalline to glassy states and the impact on dissolution rates highlight the significance of physical form in the performance of Felodipine (Kerč, Srčič, Mohar, & S˛mid-Korbar, 1991).

Chemical Properties Analysis

Felodipine's interaction with quantum dots has been explored to develop a CdTe quantum dot-based fluorescent probe for determining Felodipine content. This innovative approach not only underscores the chemical versatility of Felodipine but also opens new avenues for its quantification in pharmaceutical formulations (Lv et al., 2022).

科学研究应用

Anti-Inflammatory Effects : Felodipine has been shown to down-regulate serum IL-18 levels in rats with fructose-induced metabolic syndrome, suggesting an anti-inflammatory effect (Bi et al., 2009).

Antihypertensive Properties : It's effective as an antihypertensive drug, reducing platelet aggregability and intracellular free calcium concentration without altering the production of TXB2 and 6-keto-PGF1 alpha (Tz, Lee, & Ding, 1993). Additionally, Felodipine lowers systemic vascular resistance, leading to substantial decreases in blood pressure and increases in cardiac output (Saltiel, Ellrodt, Monk, & Langley, 1988).

Quality Control Testing : Developed RP-HPLC and HPTLC methods can be applied for quality control testing of Felodipine, metoprolol succinate, and their major metabolites (Emam et al., 2020).

Cardiovascular Disorders : Felodipine ER is effective in treating essential hypertension, both as monotherapy and in combination with other antihypertensive agents (Todd & Faulds, 1992). It is also well tolerated in older patients with essential hypertension (Faulds & Sorkin, 1992).

Pharmaceutical Analysis : New stability-indicating RP-HPLC methods have been developed for determining Felodipine in pharmaceutical dosage forms (Kallepalli, 2018).

Atherosclerosis Prevention : The Felodipine Atherosclerosis Prevention Study evaluates the efficacy of felodipine alone and combined with simvastatin on retarding the progression of atherosclerosis (Wong et al., 1995).

Metabolism Studies : The bioavailability of (S)-felodipine is about two times higher than that of (R)-felodipine due to high first-pass metabolism in the liver (Eriksson et al., 1991).

属性

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359121 | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-Felodipine | |

CAS RN |

105618-03-9, 119945-59-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felodipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELODIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

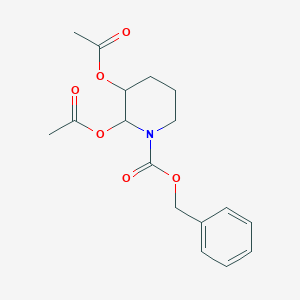

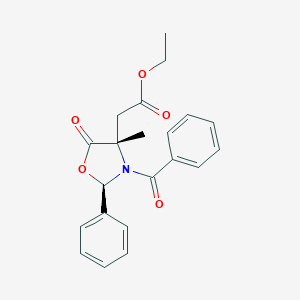

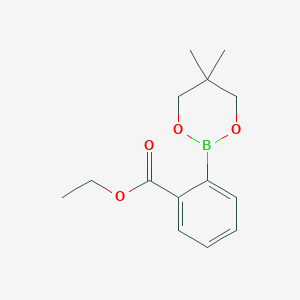

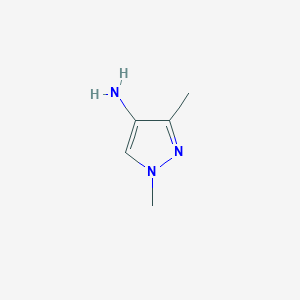

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)